molecular formula C7H5ClN2O3 B14858477 6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde

6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde

Cat. No.: B14858477
M. Wt: 200.58 g/mol
InChI Key: BSHDLGIEYFVRKO-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde is a heterocyclic compound that contains a pyridine ring substituted with a chloromethyl group at the 6-position, a nitro group at the 4-position, and an aldehyde group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:

    Formylation: The formylation of the 2-position can be carried out using the Vilsmeier-Haack reaction, which involves the reaction of the nitropyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes, efficient purification techniques, and the use of cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride (SnCl2).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.

    Reduction: 6-(Aminomethyl)-4-nitropyridine-2-carbaldehyde.

    Oxidation: 6-(Chloromethyl)-4-nitropyridine-2-carboxylic acid.

Scientific Research Applications

6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities.

    Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde and its derivatives depends on the specific application and target. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Nitropyridine-2-carbaldehyde: Lacks the chloromethyl group at the 6-position.

    6-(Chloromethyl)pyridine-2-carbaldehyde: Lacks the nitro group at the 4-position.

    4-Chloro-6-(chloromethyl)pyridine-2-carbaldehyde: Contains a chloro group instead of a nitro group at the 4-position.

Uniqueness

6-(Chloromethyl)-4-nitropyridine-2-carbaldehyde is unique due to the presence of all three functional groups (chloromethyl, nitro, and aldehyde) on the pyridine ring. This combination of functional groups provides a unique reactivity profile and allows for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C7H5ClN2O3

Molecular Weight

200.58 g/mol

IUPAC Name

6-(chloromethyl)-4-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C7H5ClN2O3/c8-3-5-1-7(10(12)13)2-6(4-11)9-5/h1-2,4H,3H2

InChI Key

BSHDLGIEYFVRKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C=O)[N+](=O)[O-]

Origin of Product

United States

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